N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include an azepane ring, a sulfonyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the benzofuran moiety with the azepane-sulfonyl intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Biological Studies: It is used in studies exploring its interactions with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(pentanoylamino)benzamide
- **N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide
- **N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)acetamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its benzofuran moiety, in particular, differentiates it from other similar compounds and contributes to its specific biological and chemical properties.
Properties
Molecular Formula |
C24H28N2O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-17-7-12-22-19(16-30-24(22)18(17)2)15-23(27)25-20-8-10-21(11-9-20)31(28,29)26-13-5-3-4-6-14-26/h7-12,16H,3-6,13-15H2,1-2H3,(H,25,27) |
InChI Key |
AMZTWTMSJVDAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Origin of Product |
United States |
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